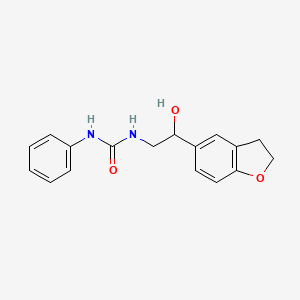
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives involves various methods, including annulation reactions and electrophilic substitutions. A notable method involves phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, providing a pathway to synthesize functionalized 2,3-disubstituted dihydrobenzofurans (Qin et al., 2016). Another approach utilizes electrochemical sequential aryl radical cyclization-carboxylation for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating a novel and efficient synthetic pathway (Senboku et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of dihydrobenzofuran derivatives have been explored through various techniques, including NMR, mass spectrometry, and X-ray crystallography. The studies provide insights into the structural characteristics and conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential applications (Qiao et al., 2017).
Chemical Reactions and Properties
Dihydrobenzofuran derivatives undergo various chemical reactions, including electrophilic substitutions and cycloisomerizations, which can be exploited for the synthesis of complex organic molecules. The reactivity of these compounds is influenced by their unique structural features, making them valuable intermediates in organic synthesis (Murai et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea and its related compounds exhibit antimicrobial properties. Compounds containing dihydrobenzofurans have been shown to be moderately active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Ravi, Selvam, & Swaminathan, 2012).
Potential Antitumor Activity
Dihydrobenzofuran lignans, closely related to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea, have been evaluated for potential anticancer activity. These compounds showed promising activity against leukemia and breast cancer cell lines. Their mechanism of action includes inhibiting tubulin polymerization, a critical process in cell division and cancer progression (Pieters et al., 1999).
Environmental Applications
Phenylureas, including compounds structurally similar to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea, have been studied for their environmental degradation properties. These compounds, such as diuron, undergo degradation facilitated by humic acids. Understanding the degradation mechanism can help predict the environmental fate of these compounds and improve management practices (Salvestrini, 2013).
Biochemical Research
In biochemical research, the behavior of compounds with structural similarities to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea has been explored. Studies have looked into the reaction mechanisms of these compounds under various conditions, providing insights into their chemical properties and potential applications in synthetic chemistry and pharmacology (Sternson & Gammans, 1975).
Synthesis of Complex Molecules
The synthesis of complex molecules, including those containing dihydrobenzofuran rings, is a significant area of research. These studies aim to develop novel synthetic routes for producing valuable compounds with potential applications in pharmaceuticals and materials science (Tamm & Hahn, 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFBZDVFMTMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


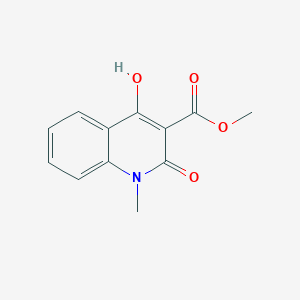

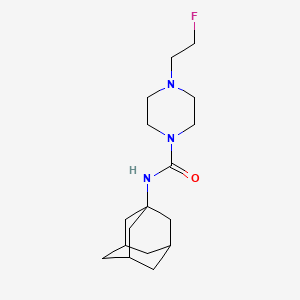
![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
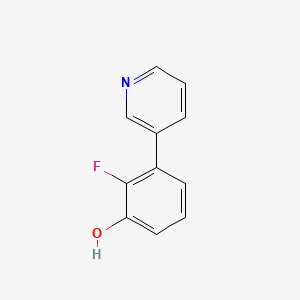
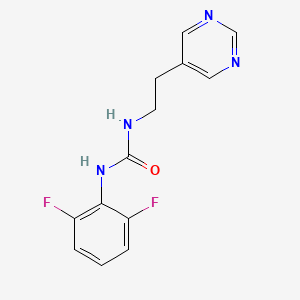
![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)
![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)
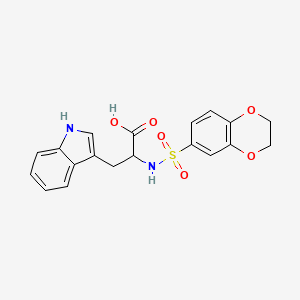
![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)